molecular formula C9H14N4 B1369424 2-Methyl-6-(piperazin-1-yl)pyrazine CAS No. 51047-59-7

2-Methyl-6-(piperazin-1-yl)pyrazine

Cat. No. B1369424
CAS RN: 51047-59-7
M. Wt: 178.23 g/mol
InChI Key: ZQAVHWZTBHGKFK-UHFFFAOYSA-N
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Description

“2-Methyl-6-(piperazin-1-yl)pyrazine” is a compound with the molecular formula C9H14N4 . It is a derivative of pyrazine, which is a nitrogen-containing six-membered heterocyclic ring . Many derivatives of pyrazine are identified as bioactive molecules .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C9H14N4/c1-8-6-11-7-9 (12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 . This indicates the presence of a methyl group (CH3) and a piperazinyl group attached to a pyrazine ring.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 178.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 1 .

Scientific Research Applications

Genotoxicity Studies

2-Methyl-6-(piperazin-1-yl)pyrazine, a 5-HT2C agonist, has shown potential in obesity treatment due to its dose-dependent inhibition of food intake and weight reduction in rats. However, genotoxicity studies revealed metabolism-dependent increases in reverse mutations, suggesting the formation of a reactive intermediate that binds DNA. This highlights the importance of understanding the metabolic pathways and mutagenicity of such compounds in drug development (Kalgutkar et al., 2007).

Pharmaceutical Synthesis

The chemical structure of this compound allows for its use in synthesizing various pharmaceutical compounds. For instance, it has been utilized in creating adenosine A2a receptor antagonists and components for tuberculosis treatment, reflecting its versatility in medicinal chemistry (Peng et al., 2005); (Ingham et al., 2014).

Antibacterial and Antitubercular Research

Research on this compound derivatives has demonstrated significant antibacterial and antitubercular properties. Certain derivatives have shown effective inhibition of bacterial biofilms and MurB enzyme, crucial in combatting resistant bacterial strains (Mekky & Sanad, 2020); (Sriram et al., 2006).

Biological Activity and Pharmacological Properties

The piperazine and pyrazine moieties in this compound contribute to a wide range of biological activities, including antitumor, anticonvulsant, antidepressant, and antimicrobial properties. This positions it as a valuable compound for developing diverse pharmacological agents (Asif, 2015).

Future Directions

The future directions for “2-Methyl-6-(piperazin-1-yl)pyrazine” and similar compounds could involve further exploration of their bioactivity, especially their antitumor activity . This could lead to the development of new medications based on heterocyclic compounds, especially those based on pyrazine .

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(piperazin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of pyrazine derivatives, potentially affecting their catalytic efficiency . Additionally, this compound can bind to specific protein receptors, modulating their signaling pathways and altering cellular responses . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in human embryonic kidney cells, this compound has demonstrated non-toxic properties while exhibiting significant biological activity . This compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under various conditions, maintaining its biological activity over extended periods . It may undergo degradation under specific conditions, leading to a decrease in its efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, influencing metabolic pathways and cellular responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and alterations in normal cellular function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter the levels of specific metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biological activity and efficacy . The study of these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name

2-methyl-6-piperazin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAVHWZTBHGKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604716
Record name 2-Methyl-6-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51047-59-7
Record name 2-Methyl-6-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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